molecular formula C26H42O4 B1675899 Maesaquinone CAS No. 19833-20-6

Maesaquinone

Cat. No. B1675899
CAS RN: 19833-20-6
M. Wt: 418.6 g/mol
InChI Key: UEFNZITZGVWLFK-VOTSOKGWSA-N
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Description

Maesaquinone is a natural product found in Maesa japonica and Maesa lanceolata . It has the molecular formula C26H42O4 .


Synthesis Analysis

The synthesis of Maesaquinone involves protection of the second hydroxyl with a MOM (methoxymethyl) group and deprotection in two steps, HBr for the OMOM and HClO4 for the OMe group .


Molecular Structure Analysis

The IUPAC name for Maesaquinone is 2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione . The molecular weight is 418.6 g/mol . The InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

Maesaquinone has a molecular weight of 418.6 g/mol and a molecular formula of C26H42O4 . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count can also be found .

Scientific Research Applications

Inhibition of Mitochondrial Electron Transport Chain

Maesaquinone has been found to inhibit the mitochondrial electron transport chain at a level before cytochrome C, which is crucial for understanding its impact on cellular respiration and energy production. This property is significant for research in bioenergetics and could have implications for the development of insecticides or other mitochondrial-targeting drugs .

Uncoupling of Mitochondria

Research has shown that Maesaquinone can uncouple mitochondria, leading to a disruption in the proton gradient and ATP synthesis. This uncoupling effect is valuable for studying mitochondrial dysfunction and could be relevant in the context of diseases that involve mitochondrial abnormalities .

Respiratory Inhibition in Insects

The compound has been investigated for its effects on the respiration of mitochondria isolated from various insects, such as Glossina morsitans morsitans and Schistoscerca gregaria. Understanding how Maesaquinone affects insect respiration can aid in the development of new pest control strategies .

Inhibitor of Plant Mitochondrial Respiratory Enzymes

Maesaquinone acts as an inhibitor of plant mitochondrial respiratory enzymes that interact with ubiquinone. This inhibition is crucial for studying plant metabolism and could have agricultural applications, such as developing herbicides or studying stress responses in plants .

Future Directions

The future directions of Maesaquinone research could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a natural product found in certain plants, it may also have potential applications in natural product chemistry and drug discovery .

Mechanism of Action

Target of Action

Maesaquinone primarily targets the mitochondrial respiratory enzymes that react with ubiquinone . These enzymes play a crucial role in the energy production process within cells, particularly in the electron transport chain.

Mode of Action

Maesaquinone interacts with its targets by inhibiting both cytochrome and alternative pathway activities in the mitochondria . This inhibition is the result of maesaquinone’s interaction with the mitochondrial respiratory enzymes .

Biochemical Pathways

The affected biochemical pathways are those involved in mitochondrial respiration. Maesaquinone’s inhibitory action on the cytochrome and alternative pathway activities disrupts the normal flow of electrons within the electron transport chain . This disruption can have significant downstream effects on cellular energy production.

Result of Action

The molecular and cellular effects of maesaquinone’s action are primarily seen in its inhibition of mitochondrial respiration. By inhibiting both cytochrome and alternative pathway activities, maesaquinone disrupts the normal functioning of the electron transport chain, which can lead to a decrease in cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of maesaquinone. For example, the compound’s effect on insect flight muscle mitochondria has been studied, showing that maesaquinone and other plant quinones can uncouple mitochondria, affecting the respiration rate . This suggests that the compound’s action can vary depending on the biological environment in which it is present.

properties

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNZITZGVWLFK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maesaquinone

CAS RN

19833-20-6
Record name Maesaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19833-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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